molecular formula C13H18N6O3 B1436226 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine CAS No. 869355-02-2

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Cat. No.: B1436226
CAS No.: 869355-02-2
M. Wt: 306.32 g/mol
InChI Key: BDHOALZAPOYTGB-PRCRKUHXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine: is a synthetic nucleoside analog with significant biomedical applications. This compound is known for its potent antiviral and antitumor activities, making it a promising candidate for developing targeted therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine involves multiple steps, typically starting from commercially available nucleosides. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using silyl or acyl protecting groups.

    Formation of the Dimethylaminomethylidene Group: This step involves the reaction of the protected nucleoside with dimethylamine and formaldehyde under acidic or basic conditions.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethylaminomethylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of substituted nucleosides.

Scientific Research Applications

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its antiviral and antitumor properties.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.

Mechanism of Action

The mechanism of action of 2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine involves its incorporation into nucleic acids, where it interferes with normal cellular processes. It targets viral polymerases and tumor cell DNA, leading to the inhibition of viral replication and tumor cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features.

    2’-Deoxyguanosine: Another nucleoside analog with antiviral properties.

    2’-Deoxycytidine: Used in chemotherapy for its ability to inhibit DNA synthesis.

Uniqueness

2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine is unique due to its potent antiviral and antitumor activities, which are attributed to its specific chemical structure. This makes it a valuable compound in the development of targeted therapies.

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O3/c1-18(2)6-16-13-14-4-8-12(17-13)19(7-15-8)11-3-9(21)10(5-20)22-11/h4,6-7,9-11,20-21H,3,5H2,1-2H3/b16-6+/t9-,10+,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHOALZAPOYTGB-PRCRKUHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NC=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NC=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 2
Reactant of Route 2
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 3
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 4
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 5
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine
Reactant of Route 6
2-(Dimethylaminomethylidene)amino-9-(beta-D-2-deoxyribofuranosyl)purine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.